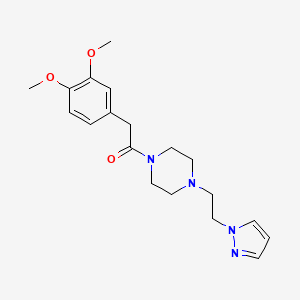

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

Description

1-(4-(2-(1H-Pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone (CAS: 1286710-94-8) is a synthetic compound featuring a piperazine core substituted with a pyrazole-linked ethyl chain and a 3,4-dimethoxyphenyl acetyl group. Its molecular formula is C₁₉H₂₆N₄O₃, with a molecular weight of 358.4 g/mol .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3/c1-25-17-5-4-16(14-18(17)26-2)15-19(24)22-11-8-21(9-12-22)10-13-23-7-3-6-20-23/h3-7,14H,8-13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERYRPYQYIUEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)CCN3C=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Related compounds with a pyrazoline core have been reported to have a wide range of biological targets, including enzymes like acetylcholinesterase.

Mode of Action

It’s worth noting that pyrazoline derivatives have been shown to inhibit acetylcholinesterase (ache), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system. This inhibition can affect nerve pulse transmission, leading to changes in behavior and body movement.

Biochemical Analysis

Biochemical Properties

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially offering therapeutic benefits for neurological disorders. Additionally, the compound’s interaction with reactive oxygen species (ROS) suggests its potential antioxidant properties, which could be beneficial in reducing oxidative stress and preventing cellular damage.

Cellular Effects

The effects of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in oxidative stress response, leading to enhanced cellular defense mechanisms

Molecular Mechanism

At the molecular level, 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone exerts its effects through various binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels. Additionally, the compound’s interaction with ROS indicates its role as an antioxidant, scavenging free radicals and reducing oxidative damage. These molecular mechanisms highlight the compound’s potential therapeutic applications in neuroprotection and antioxidative therapies.

Temporal Effects in Laboratory Settings

The stability and degradation of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to the compound has been associated with sustained inhibition of acetylcholinesterase activity and prolonged antioxidant effects, suggesting its potential for chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and antioxidant effects without significant toxicity. At higher doses, potential toxic effects, such as impaired motor function and behavioral changes, have been observed. These findings underscore the importance of determining optimal dosages for therapeutic applications to minimize adverse effects.

Metabolic Pathways

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is involved in several metabolic pathways, interacting with enzymes and cofactors. Its inhibition of acetylcholinesterase affects the cholinergic pathway, leading to increased acetylcholine levels. Additionally, the compound’s antioxidant properties suggest its involvement in pathways related to oxidative stress and cellular defense mechanisms. These interactions highlight the compound’s potential for modulating metabolic flux and influencing metabolite levels.

Transport and Distribution

The transport and distribution of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to accumulate in specific tissues, such as the brain, where it exerts its neuroprotective effects. Its interaction with transporters and binding proteins facilitates its localization and accumulation, enhancing its therapeutic potential.

Subcellular Localization

The subcellular localization of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone plays a crucial role in its activity and function. The compound has been observed to localize in the cytoplasm and mitochondria, where it exerts its antioxidant effects. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its activity and therapeutic potential.

Biological Activity

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone, a compound characterized by its complex structure, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anxiolytic, and antimicrobial effects, supported by research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of similar piperazine-based compounds exhibited IC50 values in the low micromolar range against breast (MCF-7) and colon (HT-29) cancer cells, indicating promising anticancer activity .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone | MCF-7 | < 10 |

| Similar Piperazine Derivative | HT-29 | 5.6 |

| Doxorubicin (Control) | MCF-7 | 0.5 |

Anxiolytic Effects

The compound has also been evaluated for its anxiolytic properties. A study on related pyrazole derivatives indicated that they could modulate benzodiazepine and nicotinic pathways, resulting in significant anxiolytic-like effects in animal models. Behavioral tests such as the elevated plus maze showed increased time spent in open arms, suggesting reduced anxiety .

Table 2: Anxiolytic Activity Findings

| Compound | Test Used | Effect Observed |

|---|---|---|

| Similar Pyrazole Derivative | Elevated Plus Maze | Increased open arm time |

| Control (Diazepam) | Elevated Plus Maze | Significant increase in open arm time |

Antimicrobial Activity

In addition to anticancer and anxiolytic activities, the compound has shown antimicrobial properties. Its effectiveness against various bacterial strains was assessed using standard disk diffusion methods. Results indicated notable inhibition zones against Gram-positive bacteria .

Table 3: Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Studies

A notable case study involved the synthesis and evaluation of a series of piperazine derivatives where the target compound was included. The study found that modifications to the phenyl ring significantly affected biological activity, underscoring the importance of structural optimization in drug design .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Substituent Effects on Bioactivity and Physicochemical Properties

Pyrazole vs. Imidazole-containing analogs (e.g., ) show stronger enzyme inhibition, likely due to hydrogen-bonding interactions. Nitro-substituted pyrazoles (e.g., ) exhibit enhanced antiproliferative activity but may increase toxicity.

Aromatic Ring Modifications: The 3,4-dimethoxyphenyl group in the target compound enhances lipophilicity (logP ~2.8) compared to non-methoxylated analogs. Derivatives with fluorophenyl groups (e.g., ) show improved metabolic stability. Sulfonyl and tetrazole-thio substituents (e.g., ) introduce polarizable groups, improving water solubility and antiproliferative potency.

In contrast, rigid substituents like diphenylacetyl (e.g., ) reduce flexibility but improve binding specificity.

Thermal and Spectroscopic Data

- Melting Points: Piperazine-ethanone derivatives with sulfonyl groups (e.g., compound 7e in ) melt at 131–134°C, whereas nitro-substituted analogs (e.g., ) exhibit higher melting points (165–167°C), correlating with crystallinity.

- Spectroscopic Signatures: IR peaks at 1705–1710 cm⁻¹ confirm ethanone carbonyl groups . ¹H NMR signals for pyrazole protons appear at δ 6.20–7.5 ppm, while piperazine CH₂ groups resonate at δ 2.4–4.9 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.